N-cyclobutylquinolin-8-amine

Catalog No.
S986971
CAS No.
1249160-36-8
M.F
C13H14N2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclobutylquinolin-8-amine

CAS Number

1249160-36-8

Product Name

N-cyclobutylquinolin-8-amine

IUPAC Name

N-cyclobutylquinolin-8-amine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c1-4-10-5-3-9-14-13(10)12(8-1)15-11-6-2-7-11/h1,3-5,8-9,11,15H,2,6-7H2

InChI Key

VKQYWDSZLUKRDJ-UHFFFAOYSA-N

SMILES

C1CC(C1)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1CC(C1)NC2=CC=CC3=C2N=CC=C3

N-cyclobutylquinolin-8-amine is an organic compound characterized by a quinoline core substituted with a cyclobutyl group and an amine functional group. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The presence of the cyclobutyl moiety may influence the compound's pharmacokinetic properties and biological interactions.

N-cyclobutylquinolin-8-amine is an organic compound that belongs to the class of cycloalkylamines and quinolines. While research on this specific molecule is limited, quinolines themselves are a well-studied class of organic compounds with various applications in scientific research, particularly in medicinal chemistry [].

  • Potential Medicinal Chemistry Applications

    Due to the presence of the quinoline ring structure, N-cyclobutylquinolin-8-amine might hold potential for development as a therapeutic agent. Quinoline derivatives have been explored for their anti-malarial [], anti-bacterial [], and anti-tumor [] properties. However, there is no currently available scientific research specifically investigating the medicinal properties of N-cyclobutylquinolin-8-amine.

  • Use in Organic Synthesis

    N-cyclobutylquinolin-8-amine might be a valuable intermediate in the synthesis of more complex molecules. Quinolines are frequently used as building blocks in organic synthesis due to their versatile reactivity []. However, further research is required to understand the specific role of N-cyclobutylquinolin-8-amine in organic synthesis.

Typical for amines and quinolines:

  • Alkylation: The amine group can react with alkyl halides to form N-alkylated derivatives through nucleophilic substitution reactions .
  • Acylation: Reacting with acyl chlorides can yield amides, which are crucial for further chemical transformations
    2
    .
  • Dealkylation: This process involves the removal of the cyclobutyl group under specific conditions, potentially leading to simpler amine derivatives .

Compounds containing quinoline structures often exhibit significant biological activities, including:

  • Antimicrobial: Many quinoline derivatives show efficacy against various bacterial and fungal strains.
  • Anticancer: Some studies suggest that N-cyclobutylquinolin-8-amine may possess cytotoxic properties against cancer cell lines.
  • Antimalarial: Quinoline derivatives are historically known for their use in treating malaria, indicating potential relevance for N-cyclobutylquinolin-8-amine in this area.

The synthesis of N-cyclobutylquinolin-8-amine can be achieved through multiple pathways:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the quinoline structure. For instance, using 2-aminoaryl ketones and cyclobutanones can facilitate this process.
  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with cyclobutylamine in the presence of a reducing agent .
  • N-Alkylation of Quinolines: The introduction of the cyclobutyl group can be accomplished via nucleophilic substitution reactions involving cyclobutyl halides .

N-cyclobutylquinolin-8-amine has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to new drug candidates targeting diseases such as cancer or infections.
  • Material Science: The compound could be explored for use in developing novel materials due to its unique electronic properties.
  • Biochemistry: As a probe or reagent in biochemical assays to study enzyme interactions or cellular processes.

Studies on the interactions of N-cyclobutylquinolin-8-amine with biological targets are crucial for understanding its pharmacological potential. Preliminary research suggests that it may interact with specific receptors or enzymes involved in metabolic pathways. Further investigation is needed to elucidate these interactions fully.

Several compounds share structural similarities with N-cyclobutylquinolin-8-amine. Here are a few notable examples:

Compound NameStructure TypeUnique Features
8-HydroxyquinolineQuinoline derivativeKnown for chelating metal ions
2-AminoquinolineAmino-substituted quinolineExhibits antimicrobial properties
QuinineAlkaloid (quinoline)Historically used as an antimalarial agent

Uniqueness of N-cyclobutylquinolin-8-amine

The presence of the cyclobutyl group distinguishes N-cyclobutylquinolin-8-amine from other quinoline derivatives. This unique substitution may affect its solubility, stability, and interaction profile with biological targets, potentially leading to enhanced activity or selectivity compared to related compounds.

XLogP3

2.7

Dates

Modify: 2023-08-16

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